1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group, a triazolopyridinyl group, and a piperidinecarboxamide group
Preparation Methods
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrimidinyl and triazolopyridinyl intermediates, which are then coupled with the piperidinecarboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .
Comparison with Similar Compounds
1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo structure and have been studied for their potential as kinase inhibitors.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their DNA intercalation activities and potential anticancer properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N7O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N7O/c1-14-12-15(2)23-20(22-14)26-10-5-6-16(13-26)19(28)21-9-8-18-25-24-17-7-3-4-11-27(17)18/h3-4,7,11-12,16H,5-6,8-10,13H2,1-2H3,(H,21,28) |
InChI Key |
WTRHWOLPXSCVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.